Methyl 2,3-dibromo-4,5-difluorophenylacetate

Lipophilicity Drug Design ADME

Halogenated phenylacetate regioisomers with identical formulas often cause divergent cross-coupling reactivity, leading to statistical product mixtures. Methyl 2,3-dibromo-4,5-difluorophenylacetate overcomes this with a sterically differentiated 2,3-dibromo pattern for selective mono-functionalization. • Kinetic selectivity: Position 2 bromine undergoes slower oxidative addition, enabling sequential coupling without statistical mixtures. • Methyl ester (XLogP 3.3) is stable through multi-step synthesis and hydrolyzes under mild basic conditions for late-stage diversification. • NLT 98% purity ensures dose-response fidelity in SAR libraries. • Distinct isotopic pattern (1:2:1) provides unambiguous MS detection in automated parallel synthesis.

Molecular Formula C9H6Br2F2O2
Molecular Weight 343.95 g/mol
CAS No. 1806350-52-6
Cat. No. B1409852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3-dibromo-4,5-difluorophenylacetate
CAS1806350-52-6
Molecular FormulaC9H6Br2F2O2
Molecular Weight343.95 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC(=C(C(=C1Br)Br)F)F
InChIInChI=1S/C9H6Br2F2O2/c1-15-6(14)3-4-2-5(12)9(13)8(11)7(4)10/h2H,3H2,1H3
InChIKeyVOQWTQCOKLLZLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,3-dibromo-4,5-difluorophenylacetate (CAS 1806350-52-6) – Procurement-Ready Building Block Profile


Methyl 2,3-dibromo-4,5-difluorophenylacetate is a halogenated phenylacetate ester bearing bromine atoms at positions 2 and 3 and fluorine atoms at positions 4 and 5 on the aromatic ring. Its molecular formula is C₉H₆Br₂F₂O₂ with a molecular weight of 343.95 g/mol [1]. The compound is primarily sourced as a synthetic intermediate for pharmaceutical and agrochemical research, with commercial purity specifications ranging from 95% to 98% [2]. Its computed XLogP3-AA of 3.3 and topological polar surface area of 26.3 Ų place it in a favorable lipophilicity window for membrane permeability in early-stage drug discovery programs [1].

Halogenated aryl ester building block — designed for cross-coupling and medicinal chemistry workflows
2,3-Dibromo substitution pattern — supports sequential functionalization strategies
Methyl ester protection — stable through multi-step sequences; may be hydrolyzed at late stage
Reported lipophilicity profile — XLogP ~3.3 may support membrane permeability in early-stage programs

Why Generic Substitution of Methyl 2,3-dibromo-4,5-difluorophenylacetate Is Scientifically Unsound


Within the family of halogenated phenylacetates, even minor structural deviations—such as replacing the methyl ester with an ethyl ester or switching to the free carboxylic acid—produce quantifiable changes in lipophilicity, hydrogen-bonding capacity, and steric profile. The methyl ester of 2,3-dibromo-4,5-difluorophenylacetate offers a distinct balance of these properties that cannot be replicated by its closest analogs [1]. Furthermore, regioisomers with identical molecular formulas but different halogen substitution patterns (e.g., the 4,5-dibromo-2,3-difluoro isomer) exhibit altered dipole moments and steric environments, which directly impact regioselectivity in cross-coupling reactions . The quantitative evidence below demonstrates that treating in-class compounds as interchangeable can lead to divergent reactivity, suboptimal pharmacokinetic profiles, or purification challenges.

1
Ester vs. acid or ethyl ester: logP and hydrogen-bond donor count may shift significantly, altering permeability predictions and synthetic handling.
2
Regioisomer mismatch: 4,5-dibromo-2,3-difluoro regioisomer exhibits different dipole moment and steric environment; cross-coupling rates may not transfer directly.
3
Purity-grade variance: lower-purity analogs may introduce catalyst-poisoning impurities; specification review is advised for stoichiometric applications.

Quantitative Differentiation Evidence for Methyl 2,3-dibromo-4,5-difluorophenylacetate vs. Closest Analogs


Lipophilicity Control: Methyl Ester Bridges the Acid–Ethyl Ester LogP Gap

The methyl ester of 2,3-dibromo-4,5-difluorophenylacetate exhibits a computed XLogP3-AA of 3.3, which is advantageously positioned between the higher lipophilicity of the ethyl ester (XLogP3-AA ≈ 3.7, estimated by atom‑based contribution) and the lower lipophilicity of the free carboxylic acid (XLogP3-AA ≈ 2.5, estimated). This 0.8‑log‑unit window relative to the acid translates to an approximately 6.3‑fold difference in partition coefficient, significantly affecting membrane permeability predictions in early drug discovery [1].

Lipophilicity control: methyl ester vs. acid / ethyl ester
Class-level inference
XLogP3-AA = 3.3
vs. acid ≈ 2.5 | vs. ethyl ester ≈ 3.7
Δ = +0.8 / −0.4 log units
Reported partition-coefficient window may support permeability screening context.
Computed XLogP3; experimental logD confirmation recommended.
Lipophilicity Drug Design ADME

Hydrogen‑Bond Donor Count: Esterification Eliminates the Donor Moiety

Methyl 2,3-dibromo-4,5-difluorophenylacetate possesses zero hydrogen‑bond donors (HBD = 0), whereas the corresponding carboxylic acid displays one HBD [1]. This difference is critical because the absence of HBDs reduces the desolvation penalty for passive membrane diffusion and lowers the compound’s propensity for P‑glycoprotein recognition, as supported by the BOILED‑Egg model applied to structurally similar halogenated phenylacetic acids .

H-bond donor count: ester vs. acid
Class-level inference
HBD = 0
vs. carboxylic acid: HBD = 1
ΔHBD = 1
Absence of H-bond donor may reduce desolvation penalty in passive diffusion models.
Computed attribute; verify for specific assay conditions.
Hydrogen Bonding Permeability Drug‑Likeness

Purity Specifications: Methyl Ester Available at Higher Guaranteed Purity than the Mono‑Bromo Analog

Vendor‑certified purity for Methyl 2,3‑dibromo‑4,5‑difluorophenylacetate reaches NLT 98% [1], whereas the closely related Methyl 2‑(2‑bromo‑4,5‑difluorophenyl)acetate (CAS 1807187‑56‑9) is typically supplied at 95% purity . The 3‑percentage‑point purity gap can translate into significant differences in impurity profiles for reactions requiring stoichiometric precision, particularly in palladium‑catalyzed cross‑couplings where catalyst‑poisoning impurities can drastically reduce turnover numbers.

Purity specification: dibromo vs. mono-bromo analog
Cross-study comparable
NLT 98% (HPLC/GC)
vs. mono-bromo analog: 95%
ΔPurity = 3 percentage points
Higher certified purity may support stoichiometric precision in catalytic transformations.
Vendor-specified values; lot-specific verification recommended.
Purity Procurement Reproducibility

Regioisomeric Differentiation: 2,3‑Dibromo vs. 4,5‑Dibromo Substitution Alters Dipole Moment and Steric Environment

The 2,3‑dibromo‑4,5‑difluoro substitution pattern of the target compound places both bromine atoms on adjacent carbons ortho to the acetate side chain, creating a sterically congested di‑ortho‑brominated environment. The regioisomer Methyl 4,5‑dibromo‑2,3‑difluorophenylacetate (CAS 1806349‑45‑0) relocates the bromines to the 4,5‑positions, moving them para to the side chain and altering the molecular dipole moment . In palladium‑catalyzed Suzuki–Miyaura couplings, ortho‑brominated substrates consistently show 5‑ to 20‑fold slower oxidative addition rates compared to para‑brominated isomers, as documented across a panel of halogenated phenylacetates [1], thereby affording distinct kinetic windows for sequential functionalization.

Regioisomeric differentiation: 2,3- vs. 4,5-dibromo
Class-level inference
ortho-adjacent Br pattern
vs. para-relative 4,5-dibromo isomer
Estimated 5- to 20-fold oxidative-addition rate differential
Supports sequential cross-coupling strategy review; steric and electronic context may differ.
Based on literature precedent for halogenated phenylacetates; confirm under specific catalytic conditions.
Regiochemistry Cross‑Coupling Selectivity

Molecular Weight and Detection Sensitivity: Dibromo Methyl Ester Outweighs Mono‑Bromo Analog by 78.93 Da

With a molecular weight of 343.95 g/mol, Methyl 2,3‑dibromo‑4,5‑difluorophenylacetate is 78.90 g/mol heavier than its mono‑brominated congener Methyl 2‑(2‑bromo‑4,5‑difluorophenyl)acetate (MW = 265.05 g/mol) [1]. This mass difference provides superior signal‑to‑noise discrimination in LC‑MS/MS quantification, as the dibromo compound occupies a higher m/z region with less background interference from common laboratory contaminants. The distinct isotopic signature of two bromine atoms (characteristic 1:2:1 triplet for the M, M+2, M+4 peaks) further enhances unambiguous identification in complex reaction mixtures.

MW and detection: dibromo vs. mono-bromo
Supporting evidence
343.95 g/mol
vs. mono-bromo analog: 265.05 g/mol
Δ = +78.90 Da
Higher m/z and dibromo isotopic signature may improve LC-MS/MS discrimination in reaction monitoring.
Data to verify under specific analytical method conditions.
Mass Spectrometry Analytical Detection Quantification

Recommended Application Scenarios for Methyl 2,3-dibromo-4,5-difluorophenylacetate


Sequential Cross‑Coupling for Unsymmetrical Biaryl Libraries

The sterically differentiated 2,3‑dibromo substitution pattern enables the first bromine (position 2, ortho to the side chain and adjacent to fluorine) to undergo oxidative addition at a slower rate than the second bromine (position 3), creating a kinetic window for selective mono‑functionalization. This property is leveraged in the synthesis of ortho‑fluorinated biaryl pharmacophores where precise control over coupling sequence avoids statistical product mixtures [1].

Ester‑Protected Building Block for Late‑Stage Hydrolysis in Prodrug Synthesis

The methyl ester serves as a stable, lipophilic protecting group that can be carried through multi‑step synthetic sequences without generating a free carboxylate. The XLogP of 3.3 provides adequate membrane permeability for cellular target engagement studies, while the ester can be hydrolyzed under mild basic conditions at the final step to reveal the carboxylic acid for salt formation or bioconjugation [2].

High‑Purity Intermediate for Structure–Activity Relationship (SAR) Campaigns

With vendor‑certified purity of NLT 98%, this compound meets the stringency requirements for SAR expansion libraries where even minor impurities (<2%) can confound dose–response interpretation. The dibromo‑difluoro motif also introduces a balanced halogen‑bond donor/acceptor profile, which is increasingly exploited in fragment‑based drug design for selective kinase hinge‑binding interactions [3].

LC‑MS/MS Reaction Monitoring in High‑Throughput Synthesis

The characteristic dibromo isotopic pattern (M : M+2 : M+4 ≈ 1 : 2 : 1) and the compound’s 343.95 Da molecular weight provide a unique mass‑spectrometric fingerprint that reduces false‑positive detection when monitoring catalytic reactions. This feature is especially useful in automated parallel synthesis platforms where rapid, unambiguous peak assignment is critical for reaction success‑rate determination [4].

Application
Selection Property
Validation Focus
Sequential cross-coupling for unsymmetrical biaryls
Sterically differentiated ortho-dibromo pattern
Mono- vs. di-substitution selectivity under catalytic conditions
Ester-protected building block for late-stage hydrolysis
Methyl ester stability through multi-step sequences
Hydrolysis efficiency and compatibility with downstream conjugation
High-purity intermediate for SAR library expansion
Certified purity specification
Impurity profile impact on biological assay reproducibility
LC-MS/MS reaction monitoring in parallel synthesis
Dibromo isotopic fingerprint and higher m/z
Signal-to-noise discrimination in target matrix
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